N-Fmoc-N-methyl-3-methoxy-L-phenylalanine

Catalog No.
S12984622
CAS No.
M.F
C26H25NO5
M. Wt
431.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Fmoc-N-methyl-3-methoxy-L-phenylalanine

Product Name

N-Fmoc-N-methyl-3-methoxy-L-phenylalanine

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-methoxyphenyl)propanoic acid

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-8-7-9-18(14-17)31-2)26(30)32-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1

InChI Key

NRCFYIHAUKIDBL-DEOSSOPVSA-N

Canonical SMILES

CN(C(CC1=CC(=CC=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CN([C@@H](CC1=CC(=CC=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

N-Fmoc-N-methyl-3-methoxy-L-phenylalanine is a derivative of phenylalanine, an essential amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl group on the nitrogen atom. The structure of this compound includes a methoxy group at the 3-position of the phenyl ring, enhancing its solubility and reactivity in various chemical environments. Its molecular formula is C₁₉H₁₉NO₄, and it is commonly used in peptide synthesis and as a building block in the development of bioactive compounds .

Typical of amino acids and their derivatives:

  • Peptide Bond Formation: The carboxylic acid group can react with amines to form peptide bonds, making it suitable for solid-phase peptide synthesis.
  • Fmoc Deprotection: The Fmoc group can be removed under basic conditions (typically using piperidine), allowing for further functionalization or coupling reactions.
  • Methylation Reactions: The nitrogen atom can undergo methylation to introduce additional methyl groups, modifying its properties for specific applications .

The synthesis of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine typically involves several steps:

  • Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
  • Methylation: The nitrogen atom is methylated using reagents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Introduction of the Methoxy Group: This can be achieved through electrophilic aromatic substitution or by using methanol in the presence of an acid catalyst .

N-Fmoc-N-methyl-3-methoxy-L-phenylalanine is utilized in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of peptide-based drugs.
  • Agrochemicals: Its derivatives are explored for use in agrochemical formulations.
  • Dyes and Pigments: The compound's unique structure allows it to be used in dye chemistry due to its chromophoric properties .

Research into the interactions of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine with other biomolecules can provide insights into its functionality:

  • Peptide Interactions: Studies have shown that Fmoc-protected amino acids can influence peptide conformation and stability.
  • Hydrogel Properties: Investigations into hydrogel formation reveal how structural modifications affect self-assembly and mechanical properties, which are crucial for biomedical applications .

Similar Compounds

Several compounds share structural similarities with N-Fmoc-N-methyl-3-methoxy-L-phenylalanine, each with unique properties:

Compound NameStructure FeaturesUnique Properties
N-Fmoc-N-methyl-L-phenylalanineNo methoxy groupCommonly used in peptide synthesis
N-Fmoc-N-methyl-4-methyl-L-phenylalanineMethyl group at para positionAltered hydrophobicity
N-Fmoc-N-methyl-D-phenylalanineD-enantiomerPotential differences in biological activity
N-Fmoc-N-methyl-3-methyl-L-alanineMethylation at the alpha carbonDifferent steric effects

These compounds illustrate variations in functional groups that can significantly affect their reactivity, biological activity, and applications.

XLogP3

4.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

431.17327290 g/mol

Monoisotopic Mass

431.17327290 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-10

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